molecular formula C19H22N4O4S B11208928 2-(methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11208928
M. Wt: 402.5 g/mol
InChI Key: SWOSKLOMEAWWPB-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocycle featuring a triazoloquinazolinone core substituted with a methylsulfanyl group at position 2 and a 2,4,5-trimethoxyphenyl group at position 7. Its structure combines a lipophilic methoxy-substituted aryl ring with a sulfur-containing side chain, which may influence solubility, bioavailability, and receptor binding.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-methylsulfanyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H22N4O4S/c1-25-13-9-15(27-3)14(26-2)8-10(13)17-16-11(6-5-7-12(16)24)20-18-21-19(28-4)22-23(17)18/h8-9,17H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

SWOSKLOMEAWWPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed through the condensation of anthranilic acid derivatives with amines or hydrazines.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Methylsulfanyl Group

This group exhibits three primary reaction pathways:

Reaction TypeConditionsProductYield (%)
Oxidation H₂O₂/AcOH, 0–5°CSulfoxide (R-SO)85–92
KMnO₄/H₂SO₄, 60°CSulfone (R-SO₂)73–80
Nucleophilic Substitution NaOH/EtOH, refluxThiolate intermediates60–68
Alkylation CH₃I/K₂CO₃, DMFMethylthioether derivatives55–63

Trimethoxyphenyl Substituent

  • Demethylation : BBr₃ in dichloromethane selectively removes methoxy groups at 25°C, yielding phenolic derivatives.

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the para position to methoxy groups.

Acid-Catalyzed Rearrangements

In HCl/EtOH, the triazoloquinazolinone core undergoes ring expansion to form triazolo[1,5-a]quinazolin-5-ium derivatives, as observed in analogs .

Solvent-Dependent Stability

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution rates by 40–50% compared to ethanol.

  • Aqueous acidic media : Promote hydrolysis of the quinazolinone carbonyl group above pH 2.

Comparative Reactivity with Structural Analogs

Data from related compounds suggest reactivity trends:

Compound ModificationsReactivity Differences
6,6-Dimethyl derivative 18% slower oxidation due to steric hindrance
Chlorophenyl substitution 30% higher electrophilic substitution yields
Methoxy → Ethoxy 22% reduced demethylation efficiency

Mechanistic Insights

  • π-Stacking Interactions : The non-coplanar triazole and quinazolinone rings (dihedral angle = 2.52°) reduce steric strain, enhancing reactivity at the methylsulfanyl site .

  • Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize intermediates during nucleophilic substitutions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H25N4O4S
  • Molecular Weight : 495.56 g/mol
  • Chemical Structure : The compound features a triazoloquinazolinone core which is crucial for its biological activity.

Pharmacological Applications

The compound has been studied for its potential in various therapeutic areas:

  • Antibacterial Activity :
    • Compounds with the triazoloquinazolinone scaffold have shown significant antibacterial properties. For instance, derivatives of 1,2,4-triazoles exhibit activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the phenyl groups enhance antimicrobial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Properties :
    • Research highlights the antifungal potential of triazole derivatives. The compound's structure allows it to interact with fungal enzymes effectively, providing a basis for developing antifungal agents .
  • Anticancer Activity :
    • The triazoloquinazolinone framework has been linked to anticancer properties. Studies demonstrate that certain derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Some studies suggest that compounds within this class may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the applications of this compound:

  • Study on Antimicrobial Efficacy :
    In a comparative study of various triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against a panel of bacterial strains . This suggests a promising alternative for treating infections caused by resistant bacteria.
  • Anticancer Screening :
    A series of synthesized triazoloquinazolinones were evaluated for their cytotoxicity against different cancer cell lines. Results indicated that certain modifications led to enhanced activity against breast and colon cancer cells .
  • Neuroprotective Mechanisms :
    Research investigating the neuroprotective properties of related compounds found that they could reduce neuronal death in models of neurodegeneration by inhibiting apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physical and Chemical Properties

The triazoloquinazolinone scaffold is highly modular, with substituents significantly altering physicochemical properties. Key analogs and their characteristics are summarized below:

Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives
Compound Name & Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound : 2-(Methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-... Not reported Not reported Not reported Lipophilic trimethoxyphenyl; methylsulfanyl may enhance metabolic stability.
9-(4-Hydroxyphenyl)-... (13a) ~309.3* 230–231 69.5 Hydroxyl group improves polarity; lower logP vs. methoxy analogs.
2-[(2-Chlorobenzyl)sulfanyl]-9-(3,4-dimethoxyphenyl)-... ~487.0* Not reported Not reported Chlorine and dimethoxy groups increase steric bulk and electron-withdrawing effects.
9-(2-Chlorophenyl)-6,6-dimethyl-... ~371.8 >300 Not reported Dimethyl groups enhance rigidity; high melting point suggests crystallinity.
6-(4-Methoxyphenyl)-9-phenyl-... ~361.4 Not reported Not reported Methoxy and phenyl substituents balance lipophilicity and π-π interactions.

*Calculated based on molecular formula.

Key Observations:
  • Thermal Stability : The dimethyl-substituted analog shows a melting point >300°C, suggesting enhanced crystallinity and stability compared to the target compound’s likely profile.
  • Lipophilicity : Methylsulfanyl and trimethoxyphenyl groups in the target compound likely increase logP, favoring membrane permeability but possibly reducing solubility.
Key Observations:
  • Catalyst Impact: The NGPU catalyst achieves higher yields (85%) in shorter times (2 h) compared to copper-mediated methods (~72% in 4 h ).
  • Yield Variability: Yields for triazoloquinazolinones range widely (69.5–85%), influenced by substituent complexity and catalyst choice.

Pharmacological Implications

  • RXFP4 Agonists: Compound 13a , lacking the methylsulfanyl group but retaining the triazoloquinazolinone core, was evaluated for receptor activity, highlighting the scaffold’s relevance in drug discovery.
  • Electron-Withdrawing Effects : Chlorine-substituted analogs (e.g., ) may enhance binding affinity to targets like kinases or GPCRs due to increased electrophilicity.

Biological Activity

The compound 2-(methylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula: C25H28N4O4S
  • Molecular Weight: 492.6 g/mol
  • LogP: 4.8718
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 71.958 Ų

Chemical Structure Depiction

The compound features a triazoloquinazolinone framework, which is significant for its interaction with biological targets.

PropertyValue
Molecular Weight492.6 g/mol
LogP4.8718
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area71.958 Ų

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of quinazolinone have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that triazoloquinazolinones can effectively target cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with methylsulfanyl groups have been associated with enhanced antibacterial effects against various pathogens. Preliminary studies on related compounds have shown promising results against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds similar to the one have been reported to exhibit anti-inflammatory activity. This is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
  • Induction of Apoptosis: The triazoloquinazolinone scaffold is known to trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response: Potential modulation of immune responses via cytokine regulation has been noted.

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of triazoloquinazolinones, researchers found that a derivative of the compound exhibited significant cytotoxicity against human cancer cell lines (e.g., H460 and A549). The mechanism involved the activation of caspase pathways leading to apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds revealed that those with methylsulfanyl substitutions showed enhanced efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties demonstrated that certain derivatives could reduce inflammation markers in vitro. The inhibition of NF-kB signaling pathways was identified as a critical mechanism underlying these effects .

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?

Methodological Answer: The compound can be synthesized using a deep eutectic solvent (DES) catalyst, such as NGPU, which enhances reaction efficiency. Key parameters include:

  • Catalyst loading : 0.1 mol% NGPU reduces side reactions .
  • Reaction time : 2–4 hours under reflux conditions, significantly shorter than traditional methods (e.g., 12–24 hours with HCl or acetic acid) .
  • Solvent system : Ethanol or THF for precipitation and recrystallization to improve purity . Comparative studies show DES-catalyzed methods achieve yields >85% with minimal purification steps .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve proton environments (e.g., methylsulfanyl at δ 3.12 ppm, aromatic protons at δ 7.34–8.15 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z 264 for triazoloquinazoline analogs) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N content (e.g., calculated vs. observed: 72.27% C vs. 72.31% C) . Cross-validation with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) further ensures structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Storage : In airtight containers under dry, dark conditions (≤25°C) to avoid hydrolysis or decomposition .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic and vibrational properties?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Predict HOMO-LUMO gaps to assess reactivity (e.g., 4.2 eV for triazoloquinazoline analogs) .
  • Simulate vibrational spectra (IR/Raman) to assign experimental peaks (e.g., C=O stretches at 1680–1700 cm⁻¹) .
  • Model crystal packing using X-ray diffraction data to correlate with experimental lattice parameters .

Q. How can structural modifications enhance specific physicochemical or biological properties?

Methodological Answer:

  • Substituent variation : Replace the methylsulfanyl group with cyclopentyl or fluorophenyl moieties to alter lipophilicity (logP) or binding affinity .
  • Synthetic routes : Use hydrazide derivatives (e.g., aryl carboxylic acid hydrazides) to generate Schiff base intermediates for functionalization .
  • SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the trimethoxyphenyl ring) with activity in assays (e.g., enzyme inhibition) .

Q. What experimental designs are suitable for assessing environmental stability and ecotoxicity?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies:

  • Laboratory phase : Determine hydrolysis rates (pH 4–9), photodegradation under UV light, and soil adsorption coefficients (Kd) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity (EC50/LC50) .
  • Field monitoring : Deploy passive samplers in water systems to track bioaccumulation in aquatic organisms .

Q. How can discrepancies in NMR or LC-MS data across studies be resolved?

Methodological Answer:

  • Reproducibility checks : Standardize solvent systems (e.g., DMSO-d6 for NMR) and instrument parameters (e.g., 400 MHz for 1H NMR) .
  • Spiking experiments : Add reference standards (e.g., tetramethylsilane for NMR) to confirm chemical shifts .
  • High-resolution MS : Use Q-TOF or Orbitrap systems to resolve isobaric interferences (e.g., m/z 264.08 vs. 264.12) .

Methodological Notes

  • Synthesis optimization : Prioritize DES catalysts for scalability and green chemistry compliance .
  • Data validation : Always cross-reference spectral data with synthetic intermediates (e.g., oxazolone precursors) to confirm regioselectivity .
  • Environmental impact : Integrate OECD guidelines for biodegradation testing to align with regulatory standards .

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